molecular formula C9H9NO2 B11917908 7-Quinolinol hydrate

7-Quinolinol hydrate

Cat. No.: B11917908
M. Wt: 163.17 g/mol
InChI Key: SHTXMWPMBLGPPQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinolin-7-ol hydrate, can be achieved through various methods. One common approach involves the reaction of aniline derivatives with aldehydes or ketones under acidic or basic conditions . Another method includes the use of microwave irradiation to facilitate the reaction between amino acetophenone and phenylacetylene in the presence of a catalyst such as zinc triflate . These methods often aim to produce the compound efficiently while minimizing the use of harmful solvents and reagents.

Industrial Production Methods

Industrial production of quinoline derivatives typically involves large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as solvent-free reactions, the use of recyclable catalysts, and microwave-assisted synthesis are employed to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Quinolin-7-ol hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinolin-7-one, dihydroquinoline derivatives, and various substituted quinoline compounds .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

quinolin-7-ol;hydrate

InChI

InChI=1S/C9H7NO.H2O/c11-8-4-3-7-2-1-5-10-9(7)6-8;/h1-6,11H;1H2

InChI Key

SHTXMWPMBLGPPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)N=C1.O

Origin of Product

United States

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